molecular formula C12H18N4 B1492326 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098134-15-5

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B1492326
M. Wt: 218.3 g/mol
InChI Key: SHZLRBKTDAVHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C12H18N4 and a molecular weight of 218.3 . It is a solid substance and is used in various applications in scientific research and industry.


Molecular Structure Analysis

The InChI code for 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine is 1S/C12H18N4/c1-2-10(3-1)11-8-12(15-9-14-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2 .


Physical And Chemical Properties Analysis

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine is a solid substance . It has a molecular weight of 218.3 .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

  • A study explored the synthesis of novel (thio)pyrimidine derivatives, including those with piperazine substituents, showing their potential in heterocyclic chemistry and as precursors for further pharmacological investigation (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Antitumor and Antiproliferative Activities

  • Novel diaryl urea derivatives containing a piperazine-1-yl group have demonstrated significant cytotoxic activities against various human cancer cell lines, suggesting their potential as anticancer agents (Yanfang Zhao et al., 2013).
  • Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing promising antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents (L. Mallesha et al., 2012).

Antiviral and Anti-Influenza Activities

  • Research into pyrazolo[3,4-d]pyrimidines as potent inhibitors of human enteroviruses, including coxsackieviruses, has revealed that specific derivatives can inhibit virus replication at nanomolar concentrations, indicating their potential as antiviral agents (J. Chern et al., 2004).
  • Synthesis and evaluation of novel pyrimidine derivatives have shown efficient antiviral activity against influenza virus, suggesting their use as topical treatments for influenza virus infection (M. Hisaki et al., 1999).

properties

IUPAC Name

4-cyclobutyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-2-10(3-1)11-8-12(15-9-14-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLRBKTDAVHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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